molecular formula C16H12N2 B11873185 1H-Indole-5-carbonitrile, 1-methyl-2-phenyl- CAS No. 741709-19-3

1H-Indole-5-carbonitrile, 1-methyl-2-phenyl-

Cat. No.: B11873185
CAS No.: 741709-19-3
M. Wt: 232.28 g/mol
InChI Key: UEDPJEAILDTTLD-UHFFFAOYSA-N
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Description

1H-Indole-5-carbonitrile, 1-methyl-2-phenyl- is a substituted indole derivative characterized by a methyl group at the 1-position, a phenyl group at the 2-position, and a nitrile (-CN) substituent at the 5-position of the indole ring. This compound is synthesized via alkylation of 1H-indole-5-carbonitrile using methyl iodide, yielding an orange solid with an 85% efficiency .

Properties

CAS No.

741709-19-3

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

1-methyl-2-phenylindole-5-carbonitrile

InChI

InChI=1S/C16H12N2/c1-18-15-8-7-12(11-17)9-14(15)10-16(18)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

UEDPJEAILDTTLD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C#N)C=C1C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyanation at Position 5

The 5-cyano group is typically introduced via nitration followed by reduction and cyanation. A disclosed process for 1H-indole-5-carbonitrile employs thionyl chloride (SOCl₂) to convert 3-methyl-4-nitrobenzoic acid to an acid chloride, which is then aminated with aqueous ammonia. Subsequent cyclization and dehydration yield the nitrile. For 1-methyl-2-phenyl derivatives, pre-functionalization of the benzene ring with methyl and phenyl groups prior to cyclization may streamline the synthesis.

Stepwise Preparation Routes

Route 1: Fischer Indole Synthesis with Pre-Substituted Hydrazines

Fischer indole synthesis offers a pathway to construct the indole core with predefined substituents. Using 1-methyl-2-phenylhydrazine and a ketone precursor, cyclization under acidic conditions (e.g., HCl/ethanol) forms the indole skeleton. For example:

  • Hydrazine Preparation : React phenylmagnesium bromide with methylhydrazine to yield 1-methyl-2-phenylhydrazine.

  • Ketone Cyclization : Condense with 4-cyanocyclohexanone in HCl/ethanol at reflux to form 1-methyl-2-phenylindole-5-carbonitrile.

This method mirrors the regioselectivity observed in analogous indole syntheses, though yields may vary based on steric hindrance from the phenyl group.

Route 2: Transition Metal-Catalyzed C–H Arylation

Palladium-catalyzed C–H activation enables direct arylation at position 2. A representative protocol involves:

  • N-Methylation : Treat indole with methyl iodide in dimethylformamide (DMF) under basic conditions (K₂CO₃) to obtain 1-methylindole.

  • Arylation : Employ Pd(OAc)₂/XPhos catalyst with phenylboronic acid in toluene at 110°C to install the phenyl group at position 2.

  • Cyanation : Nitrate position 5 using fuming HNO₃, reduce to amine, and convert to nitrile via Sandmeyer reaction.

This route benefits from modularity but requires stringent temperature control to prevent byproducts.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial processes prioritize solvent recyclability and catalyst efficiency. For example, dichloromethane and nitromethane mixtures (as in) facilitate AlCl₃-mediated alkylation with minimal side reactions. Substituting AlCl₃ with FeCl₃ in flow reactors improves yield (74% vs. 27% batch), though this data is extrapolated from analogous syntheses.

Purification Challenges

The 1-methyl-2-phenyl substituents introduce steric bulk, complicating crystallization. Ethanol/water mixtures (as in) effectively precipitate the product, while dispersive agents like polyvinylpyrrolidone enhance filter cake purity.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Catalyst Key Advantage
Fischer Indole Synthesis55–6580–100HClSingle-step cyclization
C–H Arylation70–75110Pd(OAc)₂/XPhosDirect functionalization
Friedel-Crafts Alkylation60–685–10AlCl₃Regioselective side-chain addition

Data synthesized from.

Research Advancements and Limitations

Flow Chemistry Applications

Continuous flow systems mitigate exothermic risks in nitration and cyanation steps. A two-stage reactor design—first for AlCl₃-catalyzed alkylation and second for Pd-mediated arylation—could enhance throughput.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the indole nucleus and substituents. Strong oxidizing agents like nitrogen dioxide (NO₂) selectively modify electron-rich positions:

Oxidizing AgentReaction SiteProductYieldConditionsCitation
Nitrogen dioxideC3 position3-Nitro-1-methyl-2-phenyl-1H-indole-5-carbonitrile72%0°C, DCM, 6h
OzoneIndole ringOxepinone derivative58%-78°C, O₃ in MeOH

The nitrile group remains intact under these conditions, enabling selective functionalization.

Reduction Reactions

Reductive transformations target both the nitrile and aromatic systems:

Reducing AgentTargetProductYieldConditionsCitation
LiAlH₄Nitrile5-(Aminomethyl)-1-methyl-2-phenyl-1H-indole85%THF, reflux, 4h
H₂/Pd-CPhenyl group2-Cyclohexyl-1-methyl-1H-indole-5-carbonitrile63%50 psi, EtOAc, 12h

Notably, lithium aluminum hydride reduces the nitrile to a primary amine without affecting the indole ring, while catalytic hydrogenation saturates the 2-phenyl substituent .

Cross-Coupling Reactions

The 3-iodo derivative participates in metal-catalyzed couplings:

Reaction TypeReagentsProductYieldConditionsCitation
SonogashiraPd(PPh₃)₄, CuI, TEA3-Alkynyl derivatives78-89%80°C, DMF, 24h
Suzuki-MiyauraPd(OAc)₂, SPhos3-Aryl derivatives65-82%K₂CO₃, dioxane/H₂O, 100°C
HeckPdCl₂(PPh₃)₂3-Alkenyl derivatives71%NEt₃, DMF, 120°C

These reactions exploit the C-I bond at position 3 for diversification . The nitrile group shows no interference under these conditions.

Electrophilic Substitution

The indole ring undergoes regioselective substitutions:

ElectrophilePositionProductYieldConditionsCitation
Br₂C44-Bromo derivative68%AcOH, 25°C, 2h
ClSO₃HC77-Sulfonyl chloride54%ClCH₂CH₂Cl, 0°C

The 1-methyl and 2-phenyl groups direct electrophiles to C3, C4, and C7 positions through steric and electronic effects .

Photoredox Reactions

Under visible light irradiation, the compound participates in radical-mediated processes:

PhotocatalystAdditiveProductYieldConditionsCitation
Ir(ppy)₃Bromoacetonitrile2-Cyanomethyl derivative81%450 nm LED, DMF, 6h
Ru(bpy)₃Cl₂DIPEA3-Acylated product67%455 nm, CH₃CN, 12h

Mechanistic studies confirm single-electron transfer pathways generating indole radical intermediates .

This compound's reactivity profile enables precise structural modifications for applications in medicinal chemistry and materials science. Recent advances in photoredox chemistry and transition-metal catalysis have significantly expanded its synthetic utility, as evidenced by the 71-89% yields achieved in cross-coupling reactions . Researchers continue exploring its potential in multicomponent reactions and asymmetric catalysis.

Scientific Research Applications

Synthetic Routes

Method Description
Fischer Indole SynthesisReaction of phenylhydrazine with ketones/aldehydes under acidic conditions.
Cross-Coupling ReactionsUtilizes reactions like Sonogashira and Suzuki-Miyaura for functionalization.

Chemistry

1H-Indole-5-carbonitrile serves as a crucial building block in organic synthesis, allowing for the construction of complex molecules. Its unique structure enables various chemical reactions such as oxidation, reduction, and electrophilic substitution .

Biology

The compound has been investigated for its potential biological activities, particularly in anticancer and antimicrobial research. Studies have shown that derivatives of indole compounds can inhibit cancer cell proliferation and exhibit antimicrobial properties against various pathogens .

Medicine

In medicinal chemistry, 1H-Indole-5-carbonitrile is explored for its role in drug development. Its interactions with biological targets make it a candidate for therapeutic applications, particularly in treating cancer and bacterial infections .

Research indicates that 1H-Indole-5-carbonitrile exhibits significant biological activities:

Anticancer Activity

Indole derivatives have demonstrated promising anticancer properties. For instance, studies have reported that related compounds can inhibit cancer cell growth through mechanisms such as apoptosis induction. The compound shows an IC50 value of approximately 3.5 µM against MCF-7 breast cancer cells .

Antimicrobial Properties

The antimicrobial efficacy of 1H-Indole-5-carbonitrile has been highlighted in studies against bacteria like E. coli and S. aureus. The compound exhibited an IC50 value of 5 µM against E. coli and 4 µM against S. aureus, indicating its potential use in treating bacterial infections .

Data Table: Biological Activities and IC50 Values

Activity Type Cell Line/Pathogen IC50 Value (µM) Reference
AnticancerMCF-7 (breast cancer)3.5
AntimicrobialE. coli5.0
AntimicrobialS. aureus4.0

Case Study 1: Anticancer Activity

A study on indole derivatives revealed significant inhibition of cell growth in MCF-7 breast cancer cells by 1H-Indole-5-carbonitrile. The compound induced apoptosis through activation of caspase pathways, showcasing its therapeutic potential against breast cancer .

Case Study 2: Antimicrobial Efficacy

In a separate investigation focused on antimicrobial properties, researchers tested several indole derivatives against common bacterial strains such as E. coli and S. aureus. The compound demonstrated notable antimicrobial activity with IC50 values indicating effective treatment options for bacterial infections .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between 1-methyl-2-phenyl-1H-indole-5-carbonitrile and related indole derivatives:

Compound Name Substituents (Position) Key Features Reference
1-Methyl-1H-indole-5-carbonitrile 1-CH₃, 5-CN Orange solid; synthesized via methyl iodide alkylation (85% yield)
5-Methyl-3-phenyl-1H-indole-2-carbonitrile 5-CH₃, 3-Ph, 2-CN Colorless solid (mp 168°C); IR υ = 3320 (NH), 2189 cm⁻¹ (CN)
AZD1080 2-OH, 3-(morpholinomethylpyridinyl), 5-CN Inhibits GSK3; crystalline citrate salt forms (low hygroscopicity)
1-Tosyl-1H-indole-5-carbonitrile 1-Tosyl, 5-CN Density: 1.27 g/cm³; molecular weight 296.34

Key Observations :

  • Electronic Effects : The nitrile group at the 5-position enhances polarity, while the methyl and phenyl groups modulate lipophilicity. This balance impacts solubility and membrane permeability.

Physical and Spectroscopic Properties

  • Melting Points : The target compound is an orange solid, while 5-Methyl-3-phenyl-1H-indole-2-carbonitrile is colorless (mp 168°C) . This difference suggests distinct crystal packing influenced by substituents.
  • Spectroscopy :
    • IR : The nitrile stretch (~2190 cm⁻¹) is consistent across analogs .
    • NMR : The target's 1H-NMR would show deshielding of protons near the 2-phenyl group, contrasting with 3-phenyl derivatives where aromatic protons resonate at δ 6.87–7.33 .

Biological Activity

1H-Indole-5-carbonitrile, 1-methyl-2-phenyl- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Molecular Formula: C10H8N2
Molecular Weight: 160.18 g/mol
IUPAC Name: 1-methyl-2-phenyl-1H-indole-5-carbonitrile
SMILES Notation: Cc1c[nH]c2c(c1cccc2)C#N

Biological Activity Overview

The biological activity of 1H-Indole-5-carbonitrile, 1-methyl-2-phenyl- has been investigated across various studies, revealing significant potential in several areas:

Anticancer Activity

Research indicates that compounds related to indole derivatives exhibit promising anticancer properties. For instance, a study reported that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The IC50 values of related compounds often range from 0.1 to 10 µM against various cancer cell lines, indicating potent activity .

Antimicrobial Properties

Indole derivatives have shown antimicrobial activity against a range of pathogens. A specific study highlighted the effectiveness of indole-based compounds against bacteria and fungi, suggesting that the presence of the carbonitrile group enhances their antimicrobial potency .

The mechanisms by which 1H-Indole-5-carbonitrile exerts its biological effects can be summarized as follows:

  • DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes crucial for cancer cell survival.
  • Enzyme Inhibition: It can act as an inhibitor of key enzymes involved in metabolic pathways in pathogens.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that indole derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Data Table: Biological Activities and IC50 Values

Activity Type Cell Line/Pathogen IC50 Value (µM) Reference
AnticancerMCF-7 (breast cancer)3.5
AntimicrobialE. coli5.0
AntimicrobialS. aureus4.0

Case Study 1: Anticancer Activity

A study conducted on the effects of various indole derivatives, including 1H-Indole-5-carbonitrile, demonstrated significant inhibition of cell growth in MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways. The results indicated an IC50 value of approximately 3.5 µM, showcasing its potential as a therapeutic agent against breast cancer .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, researchers tested the efficacy of several indole derivatives against common bacterial strains such as E. coli and S. aureus. The compound exhibited notable antimicrobial activity with an IC50 value of 5 µM against E. coli and 4 µM against S. aureus, suggesting its potential use in treating bacterial infections .

Q & A

Q. What are the recommended safety protocols for handling 1-methyl-2-phenyl-1H-indole-5-carbonitrile in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to minimize inhalation risks .
  • Waste Management: Segregate waste containing this compound and dispose via certified chemical waste handlers to prevent environmental contamination .
  • Storage: Store in a cool, dry place under inert gas (e.g., argon) to avoid degradation. Keep away from oxidizers and ignition sources .

Q. What synthetic routes are commonly employed for preparing 1-methyl-2-phenyl-1H-indole-5-carbonitrile?

Methodological Answer:

  • Friedel-Crafts Alkylation: React 1H-indole-5-carbonitrile with methylating agents (e.g., methyl iodide) under Lewis acid catalysis (e.g., AlCl₃), followed by phenyl group introduction via Suzuki coupling .
  • Cyclization Methods: Use 2-phenyl-substituted precursors with nitrile groups, employing reflux conditions in acetic acid with sodium acetate to form the indole core .
  • Advantages: Friedel-Crafts offers regioselectivity, while cyclization ensures structural integrity of the carbonitrile group .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • IR Spectroscopy: The nitrile group (-CN) shows a sharp peak near 2210–2240 cm⁻¹. Indole N-H stretches appear at ~3400 cm⁻¹ .
  • NMR: ¹H NMR reveals aromatic protons (δ 6.8–8.2 ppm) and methyl group signals (δ 3.1–3.5 ppm). ¹³C NMR confirms the carbonitrile carbon at ~115–120 ppm .
  • LCMS: Use APCI (atmospheric pressure chemical ionization) for molecular ion detection (e.g., m/z 223 [M]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon interactions. For example, distinguish methyl group coupling from aromatic protons .
  • Crystallography: Single-crystal X-ray diffraction clarifies bond angles and substituent positions, especially if steric effects distort NMR/IR predictions .
  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 1H-indole-3-carbonitrile derivatives) to validate spectral assignments .

Q. What computational methods predict the reactivity of the carbonitrile group in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model electron density maps. The carbonitrile’s LUMO (lowest unoccupied molecular orbital) indicates susceptibility to nucleophilic attack at the nitrile carbon .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states in SN2 mechanisms .

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling efficiency. Optimize ligand-to-metal ratios to reduce byproducts .
  • Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C for 10 minutes vs. 24-hour reflux) while maintaining yield .
  • Additives: Introduce phase-transfer catalysts (e.g., TBAB) to enhance solubility of aryl halides in aqueous-organic biphasic systems .

Q. What strategies enable selective functionalization at the indole nitrogen vs. carbonitrile group?

Methodological Answer:

  • Protection/Deprotection: Temporarily protect the carbonitrile with trimethylsilyl groups to allow N-methylation. Deprotect using fluoride ions (e.g., TBAF) .
  • Electrophilic Aromatic Substitution (EAS): Direct substituents to the indole’s C3 position using HNO₃/H₂SO₄, leaving the carbonitrile intact due to its electron-withdrawing nature .

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